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Abstract

LY3295668 is an orally bioavailable, potent, and selective inhibitor of Aurora kinase A (AurA), a
key regulator of mitotic progression.[1] Overexpression of AurA is implicated in the
tumorigenesis of various cancers, making it a compelling target for therapeutic intervention.[2]
[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral
bioavailability of LY3295668, drawing from data from a first-in-human, phase 1 clinical trial in
patients with locally advanced or metastatic solid tumors. The document details the drug's
absorption, distribution, metabolism, and excretion (ADME) properties, alongside the
experimental methodologies employed in its clinical evaluation. Mandatory visualizations of the
Aurora A kinase signaling pathway and the pharmacokinetic analysis workflow are included to
facilitate a deeper understanding of its mechanism and evaluation.

Pharmacokinetics of LY3295668

A phase 1, open-label, non-randomized, multicenter study (NCT03092934) evaluated the
safety, tolerability, and pharmacokinetics of LY3295668 administered orally twice daily (BID) in
21-day cycles to patients with locally advanced or metastatic solid tumors.[2] The study
included dose-escalation cohorts receiving 25 mg, 50 mg, and 75 mg of LY3295668.[2]
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Absorption and Distribution

Following oral administration, LY3295668 is rapidly absorbed, with peak plasma concentrations
(Tmax) occurring within 1 to 2 hours.[4] The disposition of LY3295668 is best described by a
two-compartment pharmacokinetic model with first-order absorption.[4]

Metabolism and Elimination

The estimated elimination half-life of LY3295668 is approximately 21 hours.[4] This half-life
allows for the attainment of steady-state plasma concentrations within 4 to 5 days of
continuous dosing.[4]

Dose Proportionality and Steady State

The phase 1 study evaluated doses ranging from 25 mg to 75 mg BID.[4] Simulations of
plasma concentration-time profiles at the maximum tolerated dose (MTD) of 25 mg BID
indicated that 90% of patients are expected to achieve steady-state plasma concentrations
greater than the pAurA IC90 (the concentration required to inhibit 90% of Aurora A
phosphorylation) for the entire day.[4] Patients who experienced dose-limiting toxicities (DLTS)
had the highest model-predicted drug exposures.[2]

Summary of Pharmacokinetic Parameters

While specific quantitative values for parameters such as Cmax and AUC at different dose
levels are not publicly available in the reviewed literature, the key qualitative pharmacokinetic
characteristics of LY3295668 are summarized in the table below.
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Parameter Description Citation

] Rapidly absorbed following
Absorption o , [4]
oral administration.

Time to Peak Concentration

1 to 2 hours post-dose. [4]
(Tmax)
Elimination Half-Life (t%2) Approximately 21 hours. [4]
] 4 to 5 days of twice-daily
Time to Steady State ) [4]
dosing.
A two-compartment model with
Pharmacokinetic Model first-order absorption best [4]

describes the disposition.

Maximum Tolerated Dose

25 mg twice daily. 2
(MTD) g y. (2]

Oral Bioavailability

LY3295668 is described as an orally bioavailable inhibitor of Aurora A kinase.[1] However, a
specific percentage for the absolute oral bioavailability in humans has not been reported in the
publicly available literature from the phase 1 clinical trial.

Experimental Protocols
Phase 1 Clinical Trial Designh (NCT03092934)

Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic
profile of LY3295668 in patients with locally advanced or metastatic solid tumors.[2]

Patient Population: Adult patients with locally advanced or metastatic solid tumors who had
progressed after one to four prior treatment regimens and had an Eastern Cooperative
Oncology Group (ECOG) performance status of 0-1.[2]

Dosing Regimen: LY3295668 was administered orally twice daily (BID) in 21-day cycles in a
dose-escalating manner (25 mg, 50 mg, and 75 mg).[2]
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Pharmacokinetic Sampling: In the first cycle, serial plasma pharmacokinetic samples were
collected up to 8 hours on Day 1 and Day 15. Additional trough samples were taken prior to
dosing on Day 2 and Day 8, and at discontinuation if applicable.[4] A total of 146 plasma
concentrations from 13 patients were used to develop the population pharmacokinetic model.

[4]

Bioanalytical Method for Plasma Concentration
Measurement

While the specific bioanalytical method validation report for LY3295668 is not publicly available,
a typical approach for the quantification of small molecule inhibitors in plasma involves a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A
representative protocol would include:

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile,
followed by centrifugation to separate the precipitated proteins.

o Chromatographic Separation: Separation of the analyte from endogenous plasma
components on a reverse-phase C18 column with a gradient mobile phase (e.g., water with
0.1% formic acid and acetonitrile with 0.1% formic acid).

o Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in
positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific
guantification.

» Calibration and Quality Control: Use of a calibration curve with a range of known
concentrations and quality control samples at low, medium, and high concentrations to
ensure accuracy and precision.

Visualizations
Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in mitotic progression and
the point of inhibition by LY3295668.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/334210692_Abstract_CT019_Population_pharmacokinetics_of_an_aurora_kinase_A_inhibitor_LY3295668_erbumine_AK-01_in_patients_with_locally_advanced_or_metastatic_solid_tumors
https://www.researchgate.net/publication/334210692_Abstract_CT019_Population_pharmacokinetics_of_an_aurora_kinase_A_inhibitor_LY3295668_erbumine_AK-01_in_patients_with_locally_advanced_or_metastatic_solid_tumors
https://www.benchchem.com/product/b608743?utm_src=pdf-body
https://www.benchchem.com/product/b608743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4 Aurora A Kinase Signaling )
TPX2 LY3295668
1
1
1
1
1
Activates iwhibits
1
1
1
1
> Aurora A Kinase /
\_/
Inhibits Phosphorylates
/Mitotic Progression\
\
G2 Phase ) Centrosome Me_lturatlon | spindle Assembly
& Separation :
L:eads to
\ y
Mitotic Arrest
Prophase &
Apoptosis
- J
\
Metaphase [t
Y
Anaphase
- J

Click to download full resolution via product page

Caption: Aurora A Kinase Signaling Pathway and Inhibition by LY3295668.
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Population Pharmacokinetic Analysis Workflow

The diagram below outlines the workflow for the population pharmacokinetic (PopPK) analysis
of LY3295668 from the phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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